2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 894062-64-7
Cat. No.: VC5222328
Molecular Formula: C22H20FN5O2S
Molecular Weight: 437.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894062-64-7 |
|---|---|
| Molecular Formula | C22H20FN5O2S |
| Molecular Weight | 437.49 |
| IUPAC Name | 2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20FN5O2S/c1-3-30-17-8-5-15(6-9-17)19-10-11-20-25-26-22(28(20)27-19)31-13-21(29)24-16-7-4-14(2)18(23)12-16/h4-12H,3,13H2,1-2H3,(H,24,29) |
| Standard InChI Key | XEDYYDVFLBHJIV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)F)C=C2 |
Introduction
The compound 2-((6-(4-ethoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule featuring a triazolopyridazine core, which is a known pharmacophore associated with various biological activities. This compound combines a triazole ring fused with a pyridazine structure, along with an ethoxyphenyl group and an acetamide moiety. The presence of sulfur and nitrogen heteroatoms contributes to its potential reactivity and biological properties.
Biological Activity
While specific biological activity data for 2-((6-(4-ethoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide are not available, compounds with similar structures have shown potential in various therapeutic areas. For instance, triazolopyridazine derivatives are often explored for their kinase inhibition properties, which could be relevant in cancer or inflammatory diseases.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, structural optimization, and biological evaluation. The presence of the 3-fluoro-4-methylphenyl group could offer opportunities for modifying the compound's pharmacokinetic properties and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume